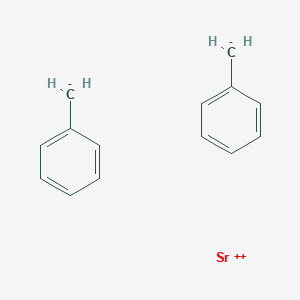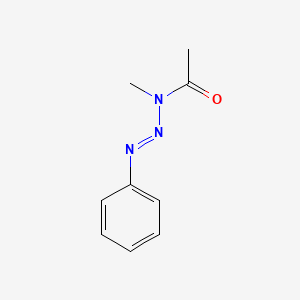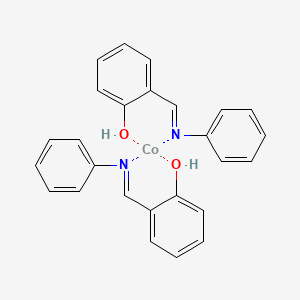
Cobalt;2-(phenyliminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;2-(phenyliminomethyl)phenol is a coordination compound that features a cobalt ion complexed with a Schiff base ligand derived from the condensation of salicylaldehyde and aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;2-(phenyliminomethyl)phenol typically involves the condensation reaction between salicylaldehyde and aniline to form the Schiff base ligand, 2-(phenyliminomethyl)phenol. This ligand is then reacted with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the desired coordination complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Schiff base ligand followed by its complexation with cobalt salts. The process may involve solvent extraction, purification, and crystallization techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;2-(phenyliminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and iodine (I₂) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Cobalt;2-(phenyliminomethyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cobalt;2-(phenyliminomethyl)phenol involves its ability to form stable complexes with various biomolecules. The Schiff base ligand can coordinate with metal ions, influencing biological pathways and molecular targets. For instance, it can inhibit enzymes such as urease and acetylcholinesterase, affecting metabolic processes and neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base ligand with similar coordination properties.
2-{[(2-carboxyphenyl)imino]methyl}phenol: A Schiff base ligand with a carboxyl group, offering different reactivity and applications.
Uniqueness
Cobalt;2-(phenyliminomethyl)phenol is unique due to its specific coordination chemistry with cobalt ions, which imparts distinct catalytic and biological properties. Its ability to form stable complexes and exhibit antimicrobial activity sets it apart from other similar compounds .
Propriétés
Numéro CAS |
37981-00-3 |
|---|---|
Formule moléculaire |
C26H22CoN2O2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
cobalt;2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/2C13H11NO.Co/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*1-10,15H; |
Clé InChI |
FGKJRBKKHPFGSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=CC=CC=C2O.C1=CC=C(C=C1)N=CC2=CC=CC=C2O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


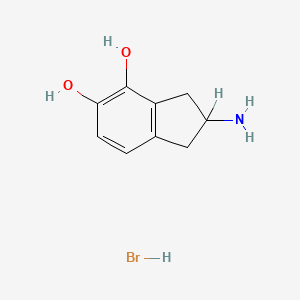


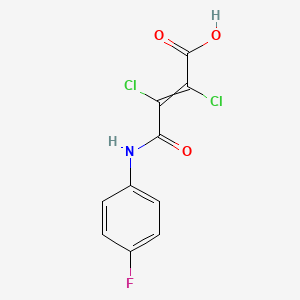
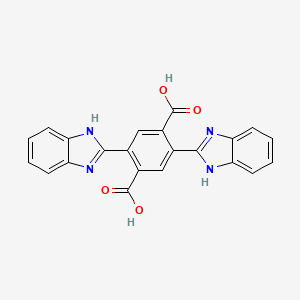
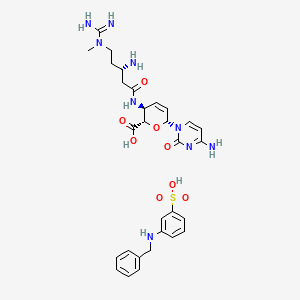
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
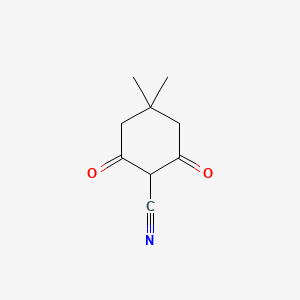
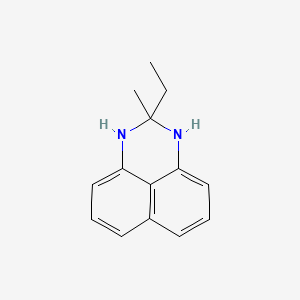
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)


